molecular formula C15H10F4O3 B6411334 4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid CAS No. 1261989-76-7

4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid

Cat. No.: B6411334
CAS No.: 1261989-76-7
M. Wt: 314.23 g/mol
InChI Key: JXMWAZCWNYRWCY-UHFFFAOYSA-N
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Description

4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid is an organic compound characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or borane.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

  • Oxidation of the methoxy group can yield 4-Fluoro-3-(2-formyl-5-trifluoromethylphenyl)benzoic acid.
  • Reduction of the carboxylic acid group can produce 4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzyl alcohol.
  • Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 4-Fluoro-3-(trifluoromethyl)benzoic acid
  • 3-Fluoro-4-methoxybenzoic acid
  • 2-Fluoro-4-(trifluoromethyl)benzoic acid

Comparison: 4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in drug development and materials science.

Properties

IUPAC Name

4-fluoro-3-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-13-5-3-9(15(17,18)19)7-11(13)10-6-8(14(20)21)2-4-12(10)16/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMWAZCWNYRWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692129
Record name 6-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261989-76-7
Record name 6-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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